molecular formula C13H12N4O2S2 B11355905 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355905
M. Wt: 320.4 g/mol
InChI Key: OSOCKHYFDNWPTK-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including thiadiazole, thiophene, and oxazole, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Thiophene Group: The thiophene moiety can be introduced through a coupling reaction with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of Oxazole Ring: The oxazole ring can be formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone, in the presence of a dehydrating agent.

    Final Coupling: The final step involves coupling the thiadiazole-thiophene intermediate with the oxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its anti-MRSA and anti-H. pylori activities.

    2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Evaluated for antitumor potential.

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activities

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H12N4O2S2/c1-7(2)12-15-16-13(21-12)14-11(18)8-6-9(19-17-8)10-4-3-5-20-10/h3-7H,1-2H3,(H,14,16,18)

InChI Key

OSOCKHYFDNWPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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